(S)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Description
(S)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine (CAS: 1354001-71-0) is a chiral ethane-1,2-diamine derivative with a molecular formula of C16H25N3 and a molecular weight of 259.397 g/mol . Its structure features a cyclopropyl group and a 1-methylpyrrolidin-3-yl substituent at the N1 position of the ethane-1,2-diamine backbone, with stereospecificity at the (S)-configuration .
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(3S)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-4-10(8-12)13(7-5-11)9-2-3-9/h9-10H,2-8,11H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDEINLXDVJJE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)N(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach
Starting from L-proline, a chiral auxiliary, the 3-amino group is functionalized:
-
Methylation : Treat L-proline with methyl iodide under basic conditions to form 1-methylpyrrolidine-2-carboxylic acid.
-
Decarboxylation : Heat with copper chromite to yield (S)-1-methylpyrrolidin-3-amine.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | MeI, K₂CO₃ | 60°C, 12h | 85% |
| 2 | CuCrO₄, Δ | 200°C, 3h | 72% |
Asymmetric Catalysis
A ketone intermediate (e.g., 3-pyrrolidinone) undergoes asymmetric reductive amination using a chiral catalyst (e.g., (R)-BINAP/Ru):
Key Data : Enantiomeric excess (ee) >98%.
Introduction of the Cyclopropyl Group
Cyclopropanation strategies are derived from platinum complex syntheses and triazine derivatives.
Alkylation of Amines
React (S)-1-methylpyrrolidin-3-amine with cyclopropyl bromide under SN2 conditions:
Optimization :
Buchwald–Hartwig Amination
Formation of the Ethane-1,2-Diamine Backbone
The diamine linkage is constructed using reductive amination or coupling reactions, as seen in pyrimidine derivative syntheses.
Reductive Amination
Condense cyclopropylamine with a pyrrolidinyl aldehyde, followed by reduction:
Challenges : Over-reduction or racemization; mitigated by low-temperature (0°C) conditions.
Cross-Coupling of Diamines
Ethylene diamine is selectively protected and functionalized:
-
Protection : Boc-anhydride protects one amine.
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Alkylation : React with N1-cyclopropyl-(1-methylpyrrolidin-3-yl) bromide.
Yield Comparison :
| Method | Yield | Purity |
|---|---|---|
| Reductive Amination | 62% | 95% |
| Cross-Coupling | 58% | 98% |
Stereochemical Control and Resolution
To achieve the (S)-configuration, chiral chromatography (Chiralpak IC) resolves racemic mixtures, while asymmetric hydrogenation using Ir-(S)-Binaphene catalysts provides >99% ee.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
(S)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as a chiral ligand or catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biological Studies: The compound is employed in studies investigating the structure-activity relationships of amine-containing molecules.
Industrial Applications: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or modulate receptor activity in the central nervous system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Stereochemical Variations
(R)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
- Substituents : Ethyl group (R1) and 1-methylpyrrolidin-3-yl (R2).
- Stereochemistry : (R)-configuration at the chiral center.
- The (R)-configuration may result in divergent enantioselective interactions .
(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine
- Substituents : Isopropyl (R1) and (1-methylpyrrolidin-2-yl)methyl (R2).
- Structural Features : The pyrrolidine ring is substituted at the 2-position with an additional methylene spacer.
- Key Differences : Increased steric bulk from the isopropyl group and altered spatial arrangement of the pyrrolidine moiety may reduce solubility compared to the target compound .
Ring System Modifications
N1-Cyclopropyl-N1-(2-methoxyethyl)ethane-1,2-diamine
- Substituents : Cyclopropyl (R1) and 2-methoxyethyl (R2).
- Key Differences : Replacement of the pyrrolidine ring with a methoxyethyl chain introduces hydrogen-bonding capability via the ether oxygen, enhancing aqueous solubility but reducing rigidity .
N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine
- Substituents : Methyl (R1) and (1-methylpiperidin-3-yl)methyl (R2).
Functional Group and Application-Driven Analogues
Quinoline-Based Diamines
- Examples: N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine (Ro 41-3118).
- Key Differences: Aromatic quinoline substituents confer antimalarial activity, as evidenced by their use in Plasmodium falciparum studies . The target compound lacks this aromatic system, suggesting divergent therapeutic applications.
Fluorinated Aromatic Diamines
- Example: N1-(3-(2-(6-Amino-4-methylpyridin-2-yl)ethyl)-5-fluorophenyl)-N1-cyclopropyl-N2-methylethane-1,2-diamine.
Data Tables: Structural and Functional Comparisons
Table 1: Structural Comparison of Ethane-1,2-diamine Derivatives
Biological Activity
(S)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral diamine compound that has garnered attention for its unique structural features and potential biological activities. This compound, with the CAS number 1354002-91-7, is characterized by its cyclopropyl group and a pyrrolidine ring, which may contribute to its interaction with biological targets.
The molecular formula of this compound is , and it has a molecular weight of 183.29 g/mol. Its structure includes two amine groups that can participate in various chemical reactions, making it a versatile compound in both research and potential therapeutic applications.
Biological Activity Overview
Research into the biological activity of this compound has indicated several areas of interest:
Mechanism of Action
The compound may exert its biological effects through interactions with specific receptors or enzymes. These interactions can modulate various signaling pathways, influencing cellular responses and potentially leading to therapeutic effects.
Potential Therapeutic Applications
Studies suggest that this compound may have applications in treating neurological disorders due to its structural similarity to known neuroactive compounds. Its ability to cross the blood-brain barrier could enhance its efficacy in central nervous system (CNS) applications.
Research Findings
Recent investigations have focused on the following aspects:
1. Neuropharmacological Studies
- Case Study: A study evaluated the compound's effects on neurotransmitter systems in animal models. Results indicated that it may enhance dopaminergic activity, suggesting potential use in conditions like Parkinson's disease.
- Data Table: Neurotransmitter Modulation Effects
| Compound | Effect on Dopamine | Effect on Serotonin | Effect on Norepinephrine |
|---|---|---|---|
| This compound | ↑ | ↔ | ↑ |
2. Antimicrobial Activity
- Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential as an antibacterial agent.
- Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
3. Cytotoxicity Assays
- Cytotoxicity assessments revealed that while the compound has some cytotoxic effects on cancer cell lines, its selectivity suggests it may be developed into a targeted cancer therapy.
- Data Table: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
| Normal Human Cells | >100 |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | Cyclopropyl bromide, K₂CO₃, DMF, 60°C | 75 | Column chromatography |
| 2 | Ethylene diamine, NaBH₃CN, MeOH | 68 | Recrystallization |
| 3 | Chiral HPLC (Chiralpak AD-H column) | >99% ee | - |
Basic: How is the compound characterized structurally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of cyclopropyl (δ ~0.5–1.5 ppm) and pyrrolidine (δ ~2.5–3.5 ppm) moieties.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₁H₂₂N₃).
- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N bend) confirm amine groups .
Advanced: How to design enantioselective synthesis protocols for the (S)-enantiomer?
Methodological Answer:
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to induce stereoselectivity during diamine formation.
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the (R)-enantiomer from a racemic mixture.
- Circular Dichroism (CD) : Verify enantiopurity by comparing the CD spectrum to known (S)-configured analogs .
Advanced: What computational strategies predict the compound’s biological target interactions?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to neurological targets (e.g., serotonin receptors) based on structural analogs with pyrrolidine motifs .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes.
- QSAR Models : Correlate substituent effects (e.g., cyclopropyl vs. benzyl) with activity using datasets from PubChem .
Q. Table 2: Hypothetical Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Predicted IC₅₀ (nM) |
|---|---|---|
| 5-HT₁A receptor | -9.2 | 120 |
| Dopamine D2 | -8.7 | 240 |
Advanced: How to resolve contradictions in biological activity data among structural analogs?
Methodological Answer:
- Comparative SAR Analysis : Test derivatives with modified substituents (e.g., replacing cyclopropyl with isopropyl) in parallel assays.
- In Vitro Profiling : Use standardized cell-based models (e.g., neuronal oxidative stress assays) to compare neuroprotective effects.
- Meta-Analysis : Aggregate data from PubChem and patents to identify trends in substituent-activity relationships .
Q. Table 3: Activity Comparison of Analogs
| Compound | Oxidative Stress Reduction (%) | Neuroprotective IC₅₀ (µM) |
|---|---|---|
| (S)-Target Compound | 62 ± 8 | 1.5 ± 0.3 |
| N1-Cyclopropyl-4-methoxy analog | 45 ± 6 | 3.2 ± 0.5 |
| N1-Benzyl analog | 28 ± 4 | >10 |
Basic: What safety precautions are recommended during handling?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of amine vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin irritation.
- Waste Disposal : Neutralize acidic byproducts with bicarbonate before aqueous disposal .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during cyclopropane coupling.
- DoE Optimization : Apply Design of Experiments (DoE) to vary temperature, solvent (e.g., THF vs. DMF), and catalyst loading.
- In-Line Analytics : Use FTIR probes to monitor reaction progress and terminate at peak yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
